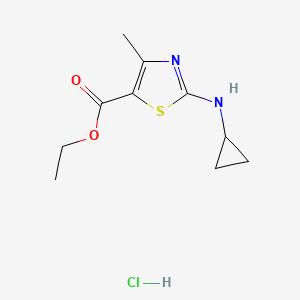
N-butylpiperidine-4-carboxamide hydrochloride
Übersicht
Beschreibung
“N-butylpiperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O . It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H20N2O.ClH/c1-2-3-6-12-10(13)9-4-7-11-8-5-9;/h9,11H,2-8H2,1H3,(H,12,13);1H . This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 220.74 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and DNA Binding
N-butylpiperidine-4-carboxamide hydrochloride is structurally related to various carboxamide derivatives that have been studied for their potential as anti-cancer agents. For instance, the molecular structures of certain carboxamide derivatives have been determined to interact with DNA through intercalation, as evidenced in studies involving acridine carboxamides. These compounds have shown flexibility in their conformation, which is crucial for their interaction with DNA, suggesting that similar structural features in this compound could facilitate DNA binding and potential anti-cancer activity (Hudson et al., 1987).
Antipsychotic Potential
Carboxamide derivatives have been evaluated as potential antipsychotic agents. Research has involved synthesizing heterocyclic analogs and evaluating their efficacy in vitro and in vivo, targeting dopamine and serotonin receptors. Such studies contribute to understanding the pharmacological potential of carboxamides, suggesting that this compound could be investigated for similar applications (Norman et al., 1996).
Antitumor Activity
The antitumor potential of carboxamide derivatives has been extensively studied. Acridine-4-carboxamides, for instance, have shown broad structure-activity relationships for antileukemic activity and remarkable in vivo activity against solid tumors. This suggests that structural analogs like this compound could offer new avenues for antitumor agent development (Atwell et al., 1987).
Cannabinoid Receptor Antagonism
In the context of cannabinoid receptor research, analogs of N-(piperidinyl) carboxamides have been synthesized and assessed for their binding affinity and pharmacological activity. This research has implications for the development of therapeutic agents targeting the cannabinoid system, indicating that compounds like this compound could be explored for their potential effects on cannabinoid receptors (Francisco et al., 2002).
Polyamide Synthesis and Properties
Research on polyamides has included studies on their synthesis and properties, contributing to advancements in materials science. The development of polyamides with flexible main-chain ether linkages, for instance, has implications for the creation of materials with desirable thermal and mechanical properties. Studies in this area could inform the synthesis and application of related compounds, including this compound (Hsiao et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-butylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-3-6-12-10(13)9-4-7-11-8-5-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZISQOEYRPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019851-94-5 | |
| Record name | 4-Piperidinecarboxamide, N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)





![Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B1522867.png)
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1522872.png)
